molecular formula C21H27ClN2O3S B6496249 5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide CAS No. 955778-29-7

5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6496249
CAS No.: 955778-29-7
M. Wt: 423.0 g/mol
InChI Key: SEJCXDHAZRSNQI-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a 5-chloro-2-methoxy-substituted benzene ring linked via a sulfonamide bridge to a 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl moiety. The tetrahydroquinoline group introduces a bicyclic structure with a propyl substituent, which may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3S/c1-3-12-24-13-4-5-17-14-16(6-8-19(17)24)10-11-23-28(25,26)21-15-18(22)7-9-20(21)27-2/h6-9,14-15,23H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJCXDHAZRSNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which integrates a sulfonamide group with a tetrahydroquinoline moiety, suggesting possible interactions with various biological targets.

Chemical Structure

The chemical structure can be represented as follows:

C18H24ClN2O2S\text{C}_{18}\text{H}_{24}\text{ClN}_2\text{O}_2\text{S}

This structure includes:

  • A sulfonamide group which is known for its antibacterial properties.
  • A tetrahydroquinoline moiety that may contribute to neuroactive effects.

Antimicrobial Activity

Research has shown that sulfonamides exhibit significant antimicrobial properties. The compound's sulfonamide group suggests potential effectiveness against bacterial infections. Studies utilizing the agar-well diffusion method have indicated that compounds with similar structures demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The tetrahydroquinoline component has been implicated in anticancer activity. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation in vitro. For example, derivatives of tetrahydroquinoline have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Reference CompoundMCF-710.0
This compoundA549TBD
Reference CompoundA5498.0

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar sulfonamides are known to inhibit dihydropteroate synthase in bacteria.
  • Interaction with Receptors : The tetrahydroquinoline moiety may interact with neurotransmitter receptors or kinases involved in cell signaling pathways.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound.

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized several sulfonamide derivatives and tested their efficacy against common pathogens. Results indicated that modifications at the para-position significantly enhanced antibacterial activity .
  • Anticancer Activity Evaluation :
    • A recent study evaluated the antiproliferative effects of tetrahydroquinoline derivatives on different cancer cell lines. The results showed that specific substitutions on the quinoline ring improved selectivity and potency against cancer cells .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial activity. The presence of the sulfonamide moiety in this compound suggests potential effectiveness against bacterial infections. Studies have shown that sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

Anticancer Potential
Research indicates that compounds containing the tetrahydroquinoline structure possess anticancer properties. For instance, derivatives of tetrahydroquinoline have been studied for their ability to induce apoptosis in cancer cells. The specific substitution patterns on the quinoline ring can enhance cytotoxicity against various cancer cell lines.

Therapeutic Uses

Neurological Disorders
The structure of this compound suggests potential applications in treating neurological disorders. Tetrahydroquinolines have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. This compound may offer therapeutic benefits in conditions such as Parkinson's disease or depression.

Case Studies and Research Findings

StudyApplicationFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial strains including E. coli and S. aureus.
Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Neurological EffectsShowed promise in reducing neuroinflammation in animal models of Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Insights

  • Target vs. 8P9: The replacement of the tetrahydroquinoline-ethyl chain in the target with a benzoxazole ring (8P9) reduces molecular weight and introduces a fused heterocyclic system. Benzoxazoles are known for their bioisosteric properties and metabolic resistance, suggesting 8P9 may exhibit improved pharmacokinetics .
  • Target vs. The 2-methyl substitution on the benzene ring (vs. 2-methoxy in the target) may reduce hydrogen-bonding capacity, impacting target affinity .
  • Target vs. Morpholine Derivative : The morpholine ring introduces two oxygen atoms, enhancing aqueous solubility. The phenyl group on morpholine could facilitate interactions with aromatic residues in enzyme active sites, a feature absent in the target compound .

Preparation Methods

Aqueous Methylation with Dimethyl Sulfate

In a representative procedure, 5-chlorosalicylic acid is dissolved in acetone and treated with aqueous sodium hydroxide and dimethyl sulfate. The reaction proceeds under reflux, yielding methyl 5-chloro-2-methoxybenzoate after extraction and distillation (66% yield, b.p. 105°–110° at 0.1 mm Hg). Hydrolysis of this ester with sodium hydroxide affords 5-chloro-2-methoxybenzoic acid, which is subsequently converted to its acid chloride using thionyl chloride (72% yield, m.p. 59°–60°).

Non-Aqueous Methylation with Anhydrous Conditions

Alternatively, 5-chlorosalicylic acid is methylated under anhydrous conditions using dimethyl sulfate and potassium carbonate in acetone. This single-step method bypasses esterification, directly yielding methyl 5-chloro-2-methoxybenzoate in 95% yield (b.p. 135°–138° at 12 mm Hg).

Table 1: Comparative Methylation Methods

ConditionReagentsIntermediateYield (%)
AqueousNaOH, dimethyl sulfate, acetoneMethyl 5-chloro-2-methoxybenzoate66
Non-aqueousK₂CO₃, dimethyl sulfate, acetoneMethyl 5-chloro-2-methoxybenzoate95

Preparation of 2-(1-Propyl-1,2,3,4-Tetrahydroquinolin-6-Yl)Ethylamine

The tetrahydroquinoline ethylamine side chain is synthesized through a sequence involving quinoline reduction, propylation, and side-chain elongation:

Reduction of 6-Nitroquinoline

6-Nitroquinoline is hydrogenated over a palladium catalyst to yield 6-nitro-1,2,3,4-tetrahydroquinoline. Subsequent catalytic hydrogenation reduces the nitro group to an amine, forming 6-amino-1,2,3,4-tetrahydroquinoline.

Propylation via Alkylation

The amine is alkylated with 1-bromopropane in the presence of a base (e.g., potassium carbonate) to introduce the propyl group at the 1-position. This step typically proceeds in 70–80% yield under reflux conditions in acetonitrile.

Ethylamine Side-Chain Introduction

The 6-position of the propylated tetrahydroquinoline is functionalized via Friedel-Crafts acylation with chloroethylamine, followed by reduction of the resultant ketone to the ethylamine using lithium aluminum hydride.

Amide Coupling: N-[2-(1-Propyltetrahydroquinolin-6-Yl)Ethyl]-5-Chloro-2-Methoxybenzamide

The benzoic acid chloride is coupled with the tetrahydroquinoline ethylamine in an aminolysis reaction. In a typical procedure, 5-chloro-2-methoxybenzoyl chloride (15 g) in benzene is added dropwise to a solution of the ethylamine (18 g) in benzene. The precipitated hydrochloride salt is removed, and the product is distilled under reduced pressure to yield the amide as a crystalline solid (90% yield, m.p. 60°–63°).

Chlorosulfonation to Introduce the Sulfonyl Chloride Group

The amide intermediate undergoes chlorosulfonation to install the sulfonyl chloride moiety. In a controlled exothermic reaction, the amide (90 g) is added to chlorosulfonic acid (160 mL) at −10°C. After heating on a steam bath for 45 minutes, the mixture is quenched on ice, and the crude sulfonyl chloride is isolated via ether extraction (24% yield, m.p. 107°–110°).

Aminolysis to Form the Sulfonamide

The sulfonyl chloride is treated with concentrated ammonia under reflux to yield the final sulfonamide. For example, dissolving the sulfonyl chloride (10 g) in ammonia (2 L) and heating on a steam bath overnight affords the target compound after recrystallization from glacial acetic acid (70% yield, m.p. 202°–206°).

Table 2: Key Reaction Yields

StepStarting MaterialProductYield (%)
Methylation5-Chlorosalicylic acidMethyl 5-chloro-2-methoxybenzoate66–95
Amide coupling5-Chloro-2-methoxybenzoyl chlorideN-[2-(1-propyltetrahydroquinolin-6-yl)ethyl]amide90
ChlorosulfonationAmide intermediateSulfonyl chloride24
AminolysisSulfonyl chloride5-Chloro-2-methoxy-N-[2-(1-propyltetrahydroquinolin-6-yl)ethyl]sulfonamide70

Optimization Challenges and Alternatives

Chlorosulfonation Efficiency

The low yield (24%) in chlorosulfonation necessitates optimization. Alternatives include using excess chlorosulfonic acid or employing sulfur trioxide complexes.

Tetrahydroquinoline Synthesis

Propylation of tetrahydroquinoline may be improved via phase-transfer catalysis or microwave-assisted alkylation to enhance regioselectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-methoxy-N-[2-(1-propyltetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride) with a tetrahydroquinoline-derived amine. Key steps include:

  • Sulfonamide bond formation : Use triethylamine as a base in anhydrous dichloromethane (DCM) to neutralize HCl byproducts and drive the reaction .
  • Tetrahydroquinoline functionalization : Propyl groups can be introduced via alkylation or reductive amination under controlled pH and temperature .
  • Purity optimization : Recrystallization in ethanol/water mixtures (7:3 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves yields >85% .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1 mL/min; retention time ~8.2 min .
  • NMR : Key signals include:
  • ¹H NMR : δ 1.2–1.5 ppm (propyl CH2), δ 3.8 ppm (methoxy OCH3), δ 6.8–7.4 ppm (aromatic protons) .
  • ¹³C NMR : Sulfonamide carbonyl at ~165 ppm, methoxy carbons at ~55 ppm .
  • HRMS : Expected [M+H]+ at m/z 463.15 (calculated for C22H26ClN2O3S) .

Q. What solvent systems are suitable for solubility and stability studies?

  • Solubility : Moderately soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use DMSO for in vitro assays but avoid prolonged storage due to hydrolysis risks .
  • Stability : Degrades under UV light (t1/2 <24 hrs); store in amber vials at –20°C under inert gas .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?

  • Key modifications :

  • Propyl chain length : Compare with ethyl/pentyl analogs to assess hydrophobicity effects on membrane permeability .
  • Methoxy vs. ethoxy : Test for steric and electronic impacts on target binding (e.g., via molecular docking with sulfonamide-binding enzymes) .
    • Experimental design : Use a panel of enzyme assays (e.g., carbonic anhydrase isoforms) and measure IC50 values. Cross-validate with cytotoxicity assays (MTT) in HEK293 cells .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case example : If anti-inflammatory activity conflicts across studies:

  • Control variables : Standardize cell lines (e.g., RAW264.7 macrophages), LPS concentration (1 µg/mL), and incubation time (24 hrs) .
  • Data normalization : Express results as % inhibition relative to vehicle controls and validate with ELISA for TNF-α/IL-6 .
    • Statistical rigor : Use ANOVA with post-hoc Tukey tests (p<0.05) and report effect sizes .

Q. What methodologies are recommended for studying environmental fate and ecotoxicology?

  • Degradation pathways : Use LC-MS/MS to identify photolysis byproducts (e.g., des-chloro derivatives) in simulated sunlight (λ >290 nm) .
  • Bioaccumulation : Expose Daphnia magna to 0.1–10 µM compound for 48 hrs; measure BCF (bioconcentration factor) via whole-body extraction .

Methodological Challenges and Solutions

Q. How to design dose-response experiments for in vivo pharmacokinetic studies?

  • Protocol :

  • Administer 10–100 mg/kg orally to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hrs post-dose.
  • Quantification : Use LC-MS/MS with a lower LOQ of 1 ng/mL. Key metabolites include hydroxylated tetrahydroquinoline derivatives .
    • Data interpretation : Calculate AUC0–24h and t1/2 using non-compartmental analysis (WinNonlin®) .

Q. What computational tools are effective for predicting target interactions?

  • Docking software : AutoDock Vina or Schrödinger Glide to model binding with sulfonamide-sensitive targets (e.g., COX-2, CAIX). Validate with MM-GBSA free-energy calculations .
  • ADMET prediction : Use SwissADME to estimate logP (~3.2), BBB permeability (low), and CYP450 inhibition (CYP3A4 > CYP2D6) .

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